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molecular formula C17H22O2 B1594675 Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene CAS No. 25053-09-2

Buta-1,3-diene;methyl 2-methylprop-2-enoate;styrene

Cat. No. B1594675
M. Wt: 258.35 g/mol
InChI Key: WWNGFHNQODFIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07514502B2

Procedure details

This step is to polymerize a shell part around the core part prepared from the third step. Firstly, 197.5 g of ion exchange water, 117.75 g of methyl methacrylate, 9.25 g of ethyl acrylate and 13.8 g of potassium stearate (in 8 wt % solution) were mixed to prepare a pre-emulsion. To the latex prepared from the third step, the pre-emulsion and 69.2 g of potassium persulfate (in 1 wt % solution) were simultaneously and continuously introduced for 1 hour to carry out the reaction of the shell part. While the temperature in the reactor was kept constantly at 70° C., the reaction was aged for 1 hour to complete the polymerization. The final product had a particle size of 190 nm.
[Compound]
Name
ion
Quantity
197.5 g
Type
reactant
Reaction Step One
Quantity
117.75 g
Type
reactant
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step One
Name
potassium stearate
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
69.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH3:7])(=[O:5])[C:2]([CH3:4])=[CH2:3].C(OCC)(=O)C=C.[C:15]([O-])(=O)[CH2:16][CH2:17][CH2:18]CCCCCC[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH3:32].[K+].S(OOS([O-])(=O)=O)([O-])(=O)=O.[K+].[K+]>O>[CH2:15]=[CH:16][CH:17]=[CH2:18].[CH3:4][C:2]([C:1]([O:6][CH3:7])=[O:5])=[CH2:3].[CH2:32]=[CH:31][C:30]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |f:2.3,4.5.6,8.9.10|

Inputs

Step One
Name
ion
Quantity
197.5 g
Type
reactant
Smiles
Name
Quantity
117.75 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
9.25 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Name
potassium stearate
Quantity
13.8 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
69.2 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to polymerize a shell part around the core part
CUSTOM
Type
CUSTOM
Details
prepared from the third step
CUSTOM
Type
CUSTOM
Details
to prepare a pre-emulsion
CUSTOM
Type
CUSTOM
Details
To the latex prepared from the third step
ADDITION
Type
ADDITION
Details
continuously introduced for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the reaction of the shell part
CUSTOM
Type
CUSTOM
Details
was kept constantly at 70° C.
CUSTOM
Type
CUSTOM
Details
the polymerization

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=CC=C.CC(=C)C(=O)OC.C=CC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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